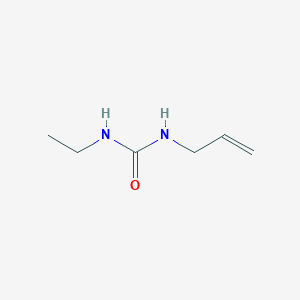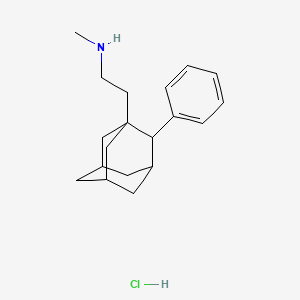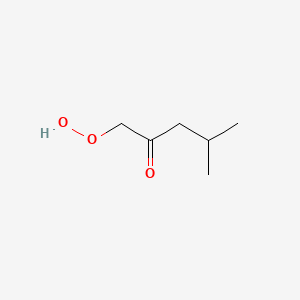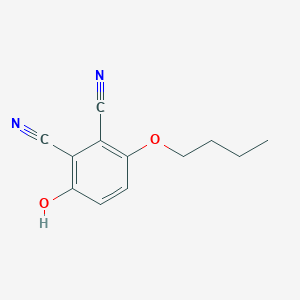
Ammonium, isophthaloylbis(iminoethylene)bis(trimethyl-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl-[2-[[2-[2-(trimethylazaniumyl)ethylcarbamoyl]benzoyl]amino]ethyl]azanium diiodide is a chemical compound with the molecular formula C18H32I2N4O2 and a molecular weight of 590.281 g/mol. This compound is known for its unique structure, which includes two trimethylazaniumyl groups and a diiodide component. It is primarily used in research and industrial applications due to its specific chemical properties.
Vorbereitungsmethoden
The synthesis of trimethyl-[2-[[2-[2-(trimethylazaniumyl)ethylcarbamoyl]benzoyl]amino]ethyl]azanium diiodide involves multiple steps. The process typically starts with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. The reaction conditions often include controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve large-scale synthesis using automated systems to maintain consistency and efficiency. These methods are designed to optimize the reaction conditions and minimize the production of by-products.
Analyse Chemischer Reaktionen
Trimethyl-[2-[[2-[2-(trimethylazaniumyl)ethylcarbamoyl]benzoyl]amino]ethyl]azanium diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: Substitution reactions involve the replacement of one functional group with another, which can be achieved using various reagents and catalysts.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Trimethyl-[2-[[2-[2-(trimethylazaniumyl)ethylcarbamoyl]benzoyl]amino]ethyl]azanium diiodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: This compound is utilized in biological studies to investigate its effects on cellular processes and molecular interactions.
Medicine: Research on this compound includes its potential therapeutic applications and its role in drug development.
Industry: It is employed in industrial processes for the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of trimethyl-[2-[[2-[2-(trimethylazaniumyl)ethylcarbamoyl]benzoyl]amino]ethyl]azanium diiodide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired effects.
Vergleich Mit ähnlichen Verbindungen
Trimethyl-[2-[[2-[2-(trimethylazaniumyl)ethylcarbamoyl]benzoyl]amino]ethyl]azanium diiodide can be compared with other similar compounds, such as:
- Trimethyl-[2-[[2-[2-(trimethylazaniumyl)ethylcarbamoyl]benzoyl]amino]ethyl]azanium monoiodide
- Trimethyl-[2-[[2-[2-(trimethylazaniumyl)ethylcarbamoyl]benzoyl]amino]ethyl]azanium chloride
These compounds share similar structural features but differ in their anionic components, which can influence their chemical properties and applications. The uniqueness of trimethyl-[2-[[2-[2-(trimethylazaniumyl)ethylcarbamoyl]benzoyl]amino]ethyl]azanium diiodide lies in its specific diiodide component, which imparts distinct characteristics and reactivity.
Eigenschaften
CAS-Nummer |
62055-10-1 |
|---|---|
Molekularformel |
C18H32I2N4O2 |
Molekulargewicht |
590.3 g/mol |
IUPAC-Name |
trimethyl-[2-[[2-[2-(trimethylazaniumyl)ethylcarbamoyl]benzoyl]amino]ethyl]azanium;diiodide |
InChI |
InChI=1S/C18H30N4O2.2HI/c1-21(2,3)13-11-19-17(23)15-9-7-8-10-16(15)18(24)20-12-14-22(4,5)6;;/h7-10H,11-14H2,1-6H3;2*1H |
InChI-Schlüssel |
PSZJCUWXHSVCPW-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CCNC(=O)C1=CC=CC=C1C(=O)NCC[N+](C)(C)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monohydrochloride](/img/structure/B13762956.png)

![2-[(4-Bromophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13762964.png)


![Dibenzo[a,o]perylene-7,16-dione](/img/structure/B13762974.png)

